N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide
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Description
N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide, also known as Linezolid, is an antibiotic used for the treatment of various bacterial infections. It was first approved by the FDA in 2000 and is considered a valuable addition to the antibiotic arsenal.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Sulfonamide Derivatives
Sulfonamide derivatives, including structures similar to N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide, have been synthesized for their potential antibacterial and anticancer activities. The chemical properties and synthesis pathways of these compounds are critical for understanding their function and potential applications in medicinal chemistry (Özdemir et al., 2009).
Catalytic Applications
Research has demonstrated the utility of sulfonamide derivatives in catalysis, such as in the methanesulfonylation of toluene, indicating their potential in synthetic chemistry applications for enhancing reaction selectivity and efficiency (Smith et al., 1997).
Structural Studies
Detailed structural analyses of sulfonamide derivatives, including X-ray powder diffraction studies, highlight the importance of understanding the molecular geometry, intermolecular interactions, and supramolecular assembly for the development of new materials and pharmaceuticals (Dey et al., 2015).
Biological Activities
Antimicrobial and Anticancer Activities
A range of sulfonamide derivatives have been investigated for their antimicrobial and anticancer properties, suggesting their potential in the development of new therapeutic agents. Studies have shown significant activities against various bacterial and cancer cell lines, underscoring the importance of chemical modifications in enhancing biological activity (Premakumari et al., 2014).
Enzyme Inhibition
Some compounds structurally related to N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide have shown enzyme inhibition properties, such as anti-acetylcholinesterase activity, which could be useful in the study of diseases like Alzheimer's (Holan et al., 1997).
properties
IUPAC Name |
N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-9-3-5-10(6-4-9)14-8-11(18-12(14)15)7-13-19(2,16)17/h3-6,11,13H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANUXZHBCRCFCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(OC2=O)CNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide |
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